molecular formula C42H42N4O3 B1249810 strychnogucine A

strychnogucine A

Katalognummer B1249810
Molekulargewicht: 650.8 g/mol
InChI-Schlüssel: PXWJNFJRUYWQOX-DSNAYJLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Strychnogucine A is a bisindole alkaloid with a strychnine substructure isolated from the roots of Strychnos icaja and has been shown to exhibit antiplasmodial activity. It has a role as a metabolite and an antiplasmodial drug. It is a bisindole alkaloid and a ring assembly.

Wissenschaftliche Forschungsanwendungen

Antimalarial and Antitrypanosomal Activity

Strychnogucine B, closely related to Strychnogucine A, exhibits promising in vivo antimalarial activity. In a study on Plasmodium berghei in mice, it was found to significantly suppress parasitemia. However, it showed only moderate in vitro antitrypanosomal activity and was inactive against Leishmania mexicana promastigotes, highlighting its selective efficacy against malaria (Beaufay et al., 2018).

Interaction with Glycine Receptor

Research on derivatives of Strychnine, from which Strychnogucine A is derived, indicates minimal interaction with the glycine receptor at concentrations greater than 1 microM. This is significant in considering the potential use of Strychnogucine A as an antimalarial drug, given the importance of avoiding convulsant strychnine-like properties (Philippe et al., 2006).

Anti-Plasmodial Properties

Strychnogucine A has been identified as having antiplasmodial properties, particularly against Plasmodium falciparum. One study highlighted its moderate activity against various Plasmodium strains, indicating potential as a new antimalarial lead compound (Frédérich et al., 2001).

Synthesis and Derivatives

Significant research has been conducted on synthesizing derivatives of Strychnogucine A and related compounds. These studies are crucial in understanding the structural and pharmacological properties of these alkaloids, potentially leading to the development of new therapeutic agents (Zhao et al., 2016).

Anticancer Potential

There is evidence suggesting that Strychnogucine A derivatives, like sungucine and isosungucine, have cytotoxic effects against human cancer cell lines, particularly leukemia cells. This opens up potential research avenues for these compounds in cancer therapy (Lansiaux et al., 2002).

Antibacterial Applications

Strychnogucine A has been studied for its antibacterial properties, particularly in targeting Vibrio cholera. Computational studies have identified Strychnogucine A as a potential inhibitor of HapR, a key regulator in the expression of virulence genes in Vibrio cholera, suggesting its use in combating cholera (Qamar et al., 2021).

Eigenschaften

Produktname

strychnogucine A

Molekularformel

C42H42N4O3

Molekulargewicht

650.8 g/mol

IUPAC-Name

(4aR,5aS,8aR,13aS,15S,15aR,15bR)-15-[(1R,13S,14E,17R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-17-yl]-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

InChI

InChI=1S/C42H42N4O3/c1-2-22-21-44-31(19-42-28-8-4-5-9-29(28)45-34(47)12-11-24(38(42)45)25(22)17-33(42)44)36-37-35-26-18-32-41(14-15-43(32)20-23(26)13-16-49-37)27-7-3-6-10-30(27)46(39(35)41)40(36)48/h2-11,13,25-26,31-33,35-39H,12,14-21H2,1H3/b22-2-/t25-,26-,31+,32-,33-,35-,36-,37+,38-,39-,41+,42+/m0/s1

InChI-Schlüssel

PXWJNFJRUYWQOX-DSNAYJLUSA-N

Isomerische SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1C4=CCC(=O)N5[C@@H]4[C@]3(C[C@@H]2[C@H]6[C@H]7[C@@H]8[C@H]9C[C@H]1[C@@]2([C@H]8N(C6=O)C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C15

Kanonische SMILES

CC=C1CN2C3CC1C4=CCC(=O)N5C4C3(CC2C6C7C8C9CC1C2(C8N(C6=O)C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C15

Synonyme

strychnogucine A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
strychnogucine A
Reactant of Route 2
strychnogucine A
Reactant of Route 3
strychnogucine A
Reactant of Route 4
strychnogucine A
Reactant of Route 5
strychnogucine A
Reactant of Route 6
strychnogucine A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.